molecular formula C5H4IN3O4 B10910840 (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid

(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B10910840
M. Wt: 297.01 g/mol
InChI Key: PNTKAOKESTUGQC-UHFFFAOYSA-N
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Description

(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS 2171315-48-1) is a high-purity heterocyclic building block designed for research and development applications . With a molecular formula of C5H4IN3O4 and a molecular weight of 297.01 g/mol, this compound features a multifunctional pyrazole core substituted with an iodine atom, a nitro group, and an acetic acid moiety . This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research . The reactivity of the iodine atom allows for further functionalization via metal-catalyzed cross-coupling reactions, while the nitro group can be reduced or serve as an electron-withdrawing component. The acetic acid chain facilitates conjugation or the formation of amide and ester derivatives, as seen in related compounds like Ethyl 2-(5-iodo-3-nitro-1H-pyrazol-1-yl)acetate . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the safety data sheet and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4IN3O4

Molecular Weight

297.01 g/mol

IUPAC Name

2-(5-iodo-3-nitropyrazol-1-yl)acetic acid

InChI

InChI=1S/C5H4IN3O4/c6-3-1-4(9(12)13)7-8(3)2-5(10)11/h1H,2H2,(H,10,11)

InChI Key

PNTKAOKESTUGQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CC(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids like nitric acid for nitration and subsequent reactions with acetic anhydride or acetic acid derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles like halogens or alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid, exhibit notable antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death.

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation . Molecular docking studies suggest that this compound binds effectively to targets involved in cancer progression.

Agricultural Applications

Fungicides
Patents reveal that pyrazole derivatives, including this compound, are being developed as fungicides to control plant diseases caused by fungal pathogens . The compound demonstrates the ability to inhibit fungal growth, making it a candidate for agricultural applications aimed at enhancing crop protection.

Biochemical Research

Proteomics and Enzyme Inhibition
In biochemical studies, this compound serves as a valuable tool for studying protein interactions and enzyme functions. Its ability to inhibit specific enzymes makes it useful in proteomics research where understanding protein dynamics is crucial . The compound's interaction with various biological targets can help elucidate pathways involved in disease mechanisms.

Case Studies

Study Focus Findings
Prabhakar et al. (2024)Antimicrobial ActivityDemonstrated significant inhibition against S. aureus and E. coli using pyrazole derivatives .
Gaikwad et al. (2022)Anticancer ActivityIdentified potential anticancer effects through apoptosis induction in cancer cell lines .
Patent EP3239145B1Agricultural UseDeveloped as a fungicide for crop protection against fungal pathogens .

Mechanism of Action

The mechanism of action of (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom and pyrazole ring can engage in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical properties of related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid Methyl (C5), Nitro (C3), Acetic acid C6H7N3O4 185.14 g/mol Nitro group enhances electrophilicity; methyl reduces steric hindrance vs. iodine
5-Amino-1H-pyrazole-3-acetic acid Amino (C5), Acetic acid C5H7N3O2 141.13 g/mol Amino group improves solubility; potential for hydrogen bonding
2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic acid Phenyl (C5), Amino (C3), Acetic acid C11H11N3O2 217.23 g/mol Phenyl group increases lipophilicity; amino group modulates reactivity
[4-(5-Phenyl-1H-pyrazol-3-yl)phenoxy]acetic acid Phenyl (C5), Phenoxy, Acetic acid C18H17BrN2O3 389.24 g/mol Bromine substitution introduces halogen effects; phenoxy extends conjugation
[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl acetic acid Methyl (C5), Nitro (C3), Sulfonyl C7H9N3O6S 263.23 g/mol Sulfonyl group enhances acidity and metabolic stability

Functional Group Analysis

  • Iodo vs. Methyl/Nitro Groups: The iodine atom in the target compound increases molecular weight (vs. However, iodine’s larger atomic radius could reduce solubility compared to methyl.
  • Nitro Group Effects : The nitro group at C3 is common in compounds like , contributing to electron-withdrawing effects, which stabilize the pyrazole ring and influence reactivity in nucleophilic substitutions.
  • Acetic Acid Moiety : The acetic acid group facilitates salt formation (improving solubility) and is critical for interactions with enzymes or receptors via carboxylate coordination .

Research Findings and Gaps

  • Activity Data : While (5-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid derivatives have been explored for antimicrobial activity , the iodo analogue’s biological profile remains unstudied in the provided evidence.
  • Structural Insights : Computational modeling suggests that iodine’s polarizability could enhance binding affinity in halogen-enzyme interactions, but experimental validation is lacking.
  • Synthetic Challenges : Iodine’s volatility and cost may complicate large-scale synthesis compared to methyl or bromine analogues .

Biological Activity

(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C6H6N3O3IC_6H_6N_3O_3I, with a molecular weight of approximately 251.04 g/mol. The structure features a pyrazole ring substituted with an iodine atom at the 5-position and a nitro group at the 3-position, along with an acetic acid moiety. These substitutions contribute to its reactivity and biological properties.

Target Interactions

Research indicates that pyrazole derivatives often interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. For instance, the presence of the nitro group may enhance its ability to act as a reactive electrophile, potentially allowing it to modify target proteins or enzymes through nucleophilic attack.

Biochemical Pathways

The compound is believed to influence several pathways related to inflammation and cell proliferation. Its structural analogs have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Additionally, studies suggest that pyrazole compounds can affect signaling pathways related to cancer progression.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In various models, it has demonstrated significant inhibition of inflammatory markers. For example, in carrageenan-induced paw edema assays, compounds with similar structures showed up to 84% inhibition compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties due to its ability to inhibit certain oncogenic pathways. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of related pyrazole compounds, providing insights into their potential applications:

Study Findings
Sharath et al. (2020) Synthesized 22 pyrazole derivatives; one showed ≥84% anti-inflammatory activity compared to diclofenac.
Bandgar et al. (2014) Developed novel pyrazole derivatives with significant MAO-B inhibitory activity; some compounds also exhibited anti-inflammatory effects comparable to indomethacin.
Burguete et al. (2014) Investigated antibacterial activities against E. coli and S. aureus; certain derivatives showed promising results in inhibiting bacterial growth.

Applications in Pharmaceuticals and Agriculture

Given its diverse biological activities, this compound is being explored for various applications:

  • Pharmaceuticals : Potential development as an anti-inflammatory or anticancer agent.
  • Agriculture : Investigated for its efficacy as a pesticide or herbicide due to its biological activity against plant pathogens.

Q & A

Q. What are the optimal synthetic routes for preparing (5-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be fine-tuned for higher yields?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation or functionalization of preformed pyrazole rings. For this compound, a plausible route starts with iodination and nitration of a pyrazole precursor, followed by alkylation with bromoacetic acid.
  • Key Steps :

Iodination : Use iodine monochloride (ICl) in acetic acid under reflux to introduce the iodo group at the 5-position of the pyrazole ring.

Nitration : Employ a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.

Alkylation : React the iodonitropyrazole with bromoacetic acid in the presence of a base (e.g., NaHCO₃) in DMF at 60–80°C for 6–12 hours .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1 equivalents of bromoacetic acid) and solvent polarity to minimize byproducts.

Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous structural confirmation.
  • Crystallization : Grow crystals via slow evaporation in a solvent system like DCM/hexane.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Apply the SHELXL program for structure solution and refinement. Key parameters include:
  • Disorder Modeling : Address positional disorder in the nitro group using PART instructions.
  • Thermal Parameters : Anisotropic refinement for heavy atoms (I, O, N) .
  • Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding interactions.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the nitro and iodo substituents in this compound under catalytic conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model electronic effects:
  • Nitro Group : Calculate electrostatic potential maps to identify electron-deficient regions susceptible to nucleophilic attack.
  • Iodo Group : Evaluate bond dissociation energies (BDEs) to predict cross-coupling potential (e.g., Suzuki-Miyaura).
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction environments (e.g., DMF vs. THF) .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions, and what analytical methods are suitable for degradation studies?

  • Methodological Answer :
  • Stability Testing :

Acidic/Base Hydrolysis : Incubate in HCl (0.1 M) or NaOH (0.1 M) at 25°C and 40°C. Sample aliquots at 0, 24, 48 hours.

Photolysis : Expose to UV light (λ = 254 nm) in a quartz cell.

  • Analytical Methods :
  • HPLC-UV/MS : Use a C18 column (ACN/0.1% formic acid gradient) to track degradation products.
  • NMR : Monitor disappearance of the iodo signal (δ ~7.5 ppm in ¹H NMR) .

Q. What spectroscopic techniques are most effective for characterizing the nitro and acetic acid moieties in this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : The acetic acid proton appears as a singlet at δ ~3.8–4.2 ppm.
  • ¹³C NMR : The carbonyl carbon (COOH) resonates at δ ~170–175 ppm.
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches).
  • Mass Spectrometry : ESI-MS in negative mode to observe [M-H]⁻ ion. High-resolution MS confirms molecular formula (e.g., C₅H₄IN₃O₄) .

Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :
  • Experimental Design :

Prepare saturated solutions in DMSO, EtOH, and DCM.

Filter and quantify solubility via gravimetric analysis or UV-Vis calibration curves.

  • Contradiction Analysis : Discrepancies may arise from impurities or polymorphism. Use DSC/TGA to check for solvate formation .

Specialized Methodological Questions

Q. What protocols are recommended for safe handling and storage of this compound given its potential sensitivity to light and moisture?

  • Methodological Answer :
  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂). Desiccate with silica gel.
  • Handling : Use gloves and fume hoods. Avoid contact with reducing agents (risk of nitro group decomposition) .

Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological relevance of the iodo and nitro groups?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives lacking iodine or nitro groups.
  • Assays : Test against target enzymes (e.g., kinases) or microbial strains.
  • Data Interpretation : Use IC₅₀/EC₅₀ comparisons and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

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